molecular formula C8H7N3 B1612260 Phthalazin-6-amine CAS No. 346419-79-2

Phthalazin-6-amine

Cat. No.: B1612260
CAS No.: 346419-79-2
M. Wt: 145.16 g/mol
InChI Key: IHRYNXNMVQFNPK-UHFFFAOYSA-N
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Description

Phthalazin-6-amine is a nitrogen-containing heterocyclic compound, specifically a derivative of phthalazineThis compound is of interest due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazin-6-amine can be synthesized through various methods. One common approach involves the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method includes the reaction of benzoxazinone derivatives with benzyl amine in ethanol . These reactions typically require reflux conditions and careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions: Phthalazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phthalazinone derivatives, substituted phthalazines, and other nitrogen-containing heterocycles .

Comparison with Similar Compounds

Phthalazin-6-amine continues to be a compound of significant interest in various fields of research due to its versatile chemical properties and potential therapeutic applications.

Properties

IUPAC Name

phthalazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRYNXNMVQFNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620295
Record name Phthalazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346419-79-2
Record name Phthalazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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